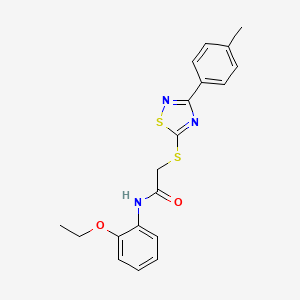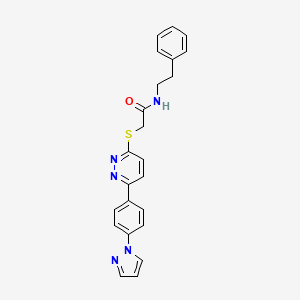![molecular formula C14H14N4O3S B2788912 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866020-06-6](/img/structure/B2788912.png)
5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound known for its multifaceted chemical properties and potential applications in various scientific fields. This compound's unique structure combines elements from pyridine, pyrimidine, and thiazinane, making it a compound of significant interest for researchers in chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step synthetic process. The initial step often includes the formation of a pyridine derivative, which is then functionalized with a thiazinan moiety. The final stage involves the methylene linkage of the pyridine derivative to the pyrimidinetrione core under specific reaction conditions such as elevated temperatures and the presence of suitable catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may utilize automated continuous flow synthesis, which allows for better control over reaction parameters, higher yields, and safer handling of potentially hazardous intermediates. This method also facilitates the scalability of production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazinan ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the pyridinyl or pyrimidinetrione units, leading to the formation of dihydropyridine or dihydropyrimidinetrione derivatives.
Substitution: : The methylene bridge allows for various substitution reactions, making it possible to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reactions typically performed in polar solvents like dimethyl sulfoxide or acetonitrile, often under the presence of a base like potassium carbonate.
Major Products: These reactions yield an array of products depending on the specific reagents and conditions used, including sulfoxides, sulfones, and substituted derivatives that modify the compound's biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used in various synthesis protocols to create novel materials or intermediates for other complex molecules. Biology : In biochemical studies, it is employed as a probe to understand the interaction with specific enzymes or receptors. Medicine : There is growing interest in its potential as a pharmacologically active agent, particularly for its possible antimicrobial or anti-inflammatory effects. Industry : It can be used as a building block for the synthesis of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The compound's biological activity is thought to stem from its ability to interact with nucleophilic sites on proteins or nucleic acids, forming stable complexes. This interaction can inhibit specific enzymes or modulate receptor activity, leading to observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Pyridinylmethylene derivatives, thiazinan-pyrimidine hybrids, and pyrimidinetrione analogs. Uniqueness : The combination of pyridinyl, thiazinan, and pyrimidinetrione elements makes it distinct, offering a unique blend of chemical properties and biological activities not found in related compounds. The specific methylene linkage further enhances its reactivity and functional versatility.
By blending these features, 5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione stands out as a promising candidate for further research and development in multiple scientific domains.
Eigenschaften
IUPAC Name |
5-[(6-thiomorpholin-4-ylpyridin-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c19-12-10(13(20)17-14(21)16-12)7-9-1-2-11(15-8-9)18-3-5-22-6-4-18/h1-2,7-8H,3-6H2,(H2,16,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPGREDCDPPKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2788830.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788833.png)



![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/new.no-structure.jpg)
![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2788843.png)
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2788844.png)
![4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2788848.png)
![(E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788849.png)
![6-fluoro-1-[(2-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2788850.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2788852.png)
